molecular formula C12H16N2O3 B3079522 (5-Amino-2-methoxyphenyl)(morpholino)methanone CAS No. 1071292-86-8

(5-Amino-2-methoxyphenyl)(morpholino)methanone

Cat. No.: B3079522
CAS No.: 1071292-86-8
M. Wt: 236.27 g/mol
InChI Key: IDIREWVMCNLVMH-UHFFFAOYSA-N
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Description

(5-Amino-2-methoxyphenyl)(morpholino)methanone is a morpholine-containing aromatic ketone characterized by a 5-amino-2-methoxy-substituted phenyl group linked to a morpholino carbonyl moiety. The morpholine ring enhances solubility and bioavailability, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

(5-amino-2-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-11-3-2-9(13)8-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIREWVMCNLVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-methoxyphenyl)(morpholino)methanone typically involves the reaction of 5-amino-2-methoxybenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Additions to the Carbonyl Group

The ketone group in the morpholino methanone moiety undergoes nucleophilic additions. For example:

  • Organometallic reactions : Similar compounds react with phenyllithium to form diaryl ketones via nucleophilic aromatic substitution (NAS). For instance, (4-chlorophenyl)(morpholino)methanone reacts with phenyllithium to yield (4-morpholinophenyl)(phenyl)methanone in 85% yield .

  • Grignard reagents : The electron-withdrawing morpholine group enhances carbonyl electrophilicity, facilitating nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

The aromatic amine and methoxy groups enable participation in cross-coupling reactions:

  • Buchwald-Hartwig amination : In a key example, (4-amino-3-methoxyphenyl)(morpholino)methanone reacts with chlorinated pyrrolo[2,3-d]pyrimidines under Pd catalysis to form biaryl amine derivatives. This reaction employs Pd₂(dba)₃ and XPhos ligands, achieving yields up to 93% .

Table 1: Representative Coupling Reactions

SubstrateConditionsProduct YieldReference
2,5-Dichloro-N-methylpyrrolopyrimidinePd₂(dba)₃, XPhos, K₂CO₃, sec-BuOH93%
2-Chloro-N-methylpurinePd₂(dba)₃, XPhos, K₂CO₃, sec-BuOH88%

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by -NH₂ and -OCH₃ groups) undergoes EAS:

  • Nitration/Sulfonation : The amino group directs electrophiles to the para position, while the methoxy group directs meta substitution. Competitive directing effects may lead to regioselectivity challenges.

  • Halogenation : Bromination or iodination could occur under mild conditions, though no direct examples are reported for this compound.

a) Reduction of the Ketone

The carbonyl group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. For example, similar morpholino ketones are reduced to alcohols for further derivatization.

b) Acylation of the Amino Group

The primary amine undergoes acylation with acyl chlorides or anhydrides. For instance:

  • Reaction with acetyl chloride forms the corresponding acetamide derivative, a common strategy to modulate bioavailability .

c) Demethylation of the Methoxy Group

Under strong acidic (e.g., HBr/AcOH) or Lewis acid (e.g., BBr₃) conditions, the methoxy group may demethylate to a hydroxyl group, though this has not been explicitly documented for this compound .

Stability and Scale-Up Considerations

  • Reaction scale sensitivity : Isolated yields drop significantly during scale-up (e.g., from 70% at 0.6 mmol to 38% at 1.2 mmol for similar carbonylations) due to reduced CO solubility .

  • Microsomal stability : Morpholine derivatives often exhibit moderate metabolic stability, with substitutions (e.g., methylene linkers) improving clearance profiles .

Comparative Reactivity Insights

  • Morpholine vs. Piperidine : Replacing morpholine with piperidine in analogous compounds reduces activity, highlighting the importance of the oxygen atom in stabilizing transition states .

  • Steric effects : Bulky substituents on the aromatic ring hinder coupling efficiency, as seen in lower yields for tert-butyl vs. adamantyl derivatives .

Scientific Research Applications

(5-Amino-2-methoxyphenyl)(morpholino)methanone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-2-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (5-Amino-2-methoxyphenyl)(morpholino)methanone to morpholino-containing analogs, focusing on substituent effects, synthesis, physical properties, and biological relevance.

Substituent Effects and Electronic Properties

Compound Name Substituents Key Electronic Features
This compound 5-NH₂, 2-OCH₃ Strong electron-donating NH₂ (+M effect) and moderate OCH₃ (+M/-I) enhance aromatic electrophilicity.
(2-Fluoro-3-nitrophenyl)(morpholino)methanone (Compound 3, ) 2-F, 3-NO₂ Electron-withdrawing NO₂ (-M/-I) and F (-I) reduce electron density, favoring nucleophilic substitution.
(3-Methoxy-4-nitrophenyl)(morpholino)methanone () 3-OCH₃, 4-NO₂ Competing effects: OCH₃ (+M) vs. NO₂ (-M), leading to regioselective reactivity.
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone () 5-Br, 2-F, 3-CH₃ Steric hindrance (CH₃) and halogen effects (Br, F) alter solubility and binding affinity.

Key Insight: The amino group in the target compound distinguishes it from halogenated or nitro-substituted analogs, enabling stronger hydrogen bonding and improved solubility in polar solvents .

Physical Properties

Compound Name Melting Point/State Solubility (Hexanes/EtOAc) Reference
(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db) 135.5–135.9°C (crystals) Rf 0.21 (2:1 hexanes/EtOAc)
(2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone Not reported Likely polar aprotic
(5-Fluoro-2-methylphenyl)(morpholino)methanone Oil (liquid state) High organic solubility

Key Insight: Crystallinity in analogs (e.g., 15db) correlates with substituent symmetry, whereas the target compound’s amino and methoxy groups may promote intermolecular H-bonding, increasing melting point compared to halogenated liquids .

Biological Activity

(5-Amino-2-methoxyphenyl)(morpholino)methanone, a compound with the CAS number 1071292-86-8, has garnered attention in the scientific community due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

This compound features an amino group, a methoxy group, and a morpholine ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine moiety is known for enhancing the solubility and bioavailability of compounds, while the methoxy and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various pathways, particularly those related to inflammation and cancer cell proliferation.
  • Receptor Modulation : It is hypothesized that this compound can modulate receptor activity, potentially affecting neurotransmitter systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. A study reported IC50 values for related compounds ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting that structural modifications can enhance cytotoxicity .

CompoundIC50 (µg/mL)Cancer Cell Line
Compound 91.61 ± 1.92Bcl-2 Jurkat
Compound 101.98 ± 1.22A-431

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through in vivo studies. Similar morpholine-containing compounds have demonstrated significant inhibition of pro-inflammatory cytokines, indicating that this class of compounds may provide therapeutic benefits in inflammatory diseases .

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of methylene blue derivatives, which share structural similarities with this compound. These compounds were shown to induce macroautophagy through AMPK signaling pathways, protecting neurons from degeneration .
  • Caspase Inhibition : Another investigation highlighted the ability of methylene blue analogs to inhibit caspases involved in apoptosis. This mechanism could be relevant for understanding how this compound might influence cell survival pathways under stress conditions .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize (5-Amino-2-methoxyphenyl)(morpholino)methanone?

Answer:
The synthesis typically involves iron-catalyzed cross-coupling reactions or nucleophilic additions. For example, Fe(acac)₃ can catalyze C(sp²)–C(sp³) coupling between chlorobenzamide derivatives and alkyl Grignard reagents (e.g., C₆H₁₃MgCl) in solvents like 2-MeTHF at 0°C, yielding ~68% product after 18 hours . Alternatively, cyclopropene intermediates can react with phenols under silica gel chromatography purification to form morpholino-containing derivatives . Key steps include optimizing equivalents of reagents, reaction temperature, and solvent polarity to minimize side products.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from variations in assay conditions or structural modifications. For example, replacing an acetylene linker with amides in morpholino derivatives (e.g., VU0360175 vs. VU0366031) reduced mGluR5 receptor potency by 5-fold, highlighting the need for structural-activity relationship (SAR) studies . To address contradictions:

  • Perform dose-response curves across multiple cell lines or in vivo models.
  • Validate target engagement using techniques like SPR (surface plasmon resonance) or cryo-EM for receptor-binding confirmation.
  • Control for batch-to-batch purity differences via HPLC and LC-MS .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:
A combination of NMR (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and IR spectroscopy is critical. For instance:

  • ¹H NMR identifies methoxy (-OCH₃) and amino (-NH₂) proton signals in the aromatic region (δ 6.5–7.5 ppm).
  • HRMS confirms molecular weight (e.g., C₁₂H₁₅N₂O₃: calculated 259.1053, observed 259.1055) .
  • IR detects carbonyl (C=O) stretches near 1650 cm⁻¹ and morpholino ring vibrations .

Advanced: How can researchers optimize solubility and delivery for in vivo studies of this compound?

Answer:
Solubility challenges stem from the morpholino amide’s hydrophobicity. Strategies include:

  • Salt formation : Incorporate acidic/basic moieties (e.g., nicotinamide nitrogen in VU0360175) to enable salt formation, enhancing aqueous solubility .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability.
  • Microinjection : Deliver morpholino derivatives into model organisms (e.g., zebrafish) via calibrated microinjection systems, ensuring cytosolic uptake .

Basic: What safety precautions are essential when handling this compound?

Answer:
The compound is harmful if inhaled, ingested, or absorbed through skin. Required precautions:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid contact with reducing agents; store at 2–8°C in inert atmospheres (N₂ or Ar) .
  • Dispose of waste via approved hazardous chemical protocols, as halogenated byproducts (e.g., bromo/fluoro derivatives) may pose ecological risks .

Advanced: How to design experiments to study the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., demethylation or morpholino ring opening) .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots to predict shelf-life .

Basic: What are the primary applications of this compound in biochemical research?

Answer:

  • Enzyme/receptor modulation : Acts as a scaffold for mGluR5 positive allosteric modulators (PAMs) in neuropharmacology studies .
  • Gene silencing : Morpholino oligos derived from its structure block mRNA translation in developmental biology models (e.g., zebrafish) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • Molecular docking : Simulate binding to target receptors (e.g., mGluR5) using AutoDock Vina to predict affinity and guide substituent modifications .
  • ADMET prediction : Use QikProp or SwissADME to estimate logP, BBB permeability, and CYP450 inhibition risks, prioritizing derivatives with logP < 4 and high aqueous solubility .

Basic: What analytical methods are used to assess purity during synthesis?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Accept purity >95% .
  • TLC : Monitor reaction progress using silica plates (hexanes/EtOAc eluent) and UV visualization .

Advanced: How to investigate off-target effects in cellular assays?

Answer:

  • CRISPR-Cas9 knockout : Generate target gene KO cell lines to compare compound efficacy in wild-type vs. KO models.
  • Proteome profiling : Use mass spectrometry-based TMT labeling to identify non-target protein interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Amino-2-methoxyphenyl)(morpholino)methanone
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(5-Amino-2-methoxyphenyl)(morpholino)methanone

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